2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol is an organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group, a cyano group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the cyano group.
Ethoxylation: The intermediate is then reacted with ethylene oxide under basic conditions to form the ethoxyethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the ethoxyethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloro-fluorophenyl derivatives on biological systems. Its cyano group is particularly interesting for studying interactions with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the chloro-fluorophenyl group suggests potential activity against certain types of cancer cells or as anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(3-Chloro-4-fluorophenyl)(amino)ethoxy}ethan-1-ol: Lacks the cyano group, which may result in different reactivity and biological activity.
2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-amine: Contains an amine group instead of a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
The presence of both a cyano group and a chloro-fluorophenyl group in 2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol makes it unique. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c12-10-7-9(1-2-11(10)13)15(8-14)3-5-17-6-4-16/h1-2,7,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTNXGOPVXADDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCOCCO)C#N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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